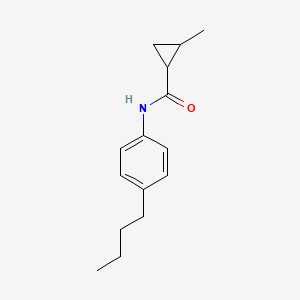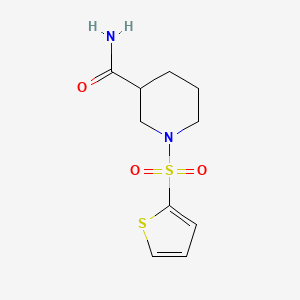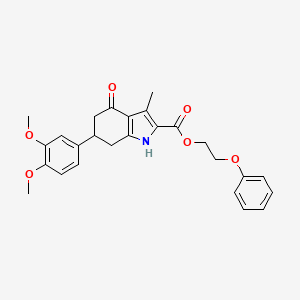![molecular formula C27H20Cl2N2O4 B4647883 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-chlorobenzamide)](/img/structure/B4647883.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-chlorobenzamide)
Overview
Description
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-chlorobenzamide), commonly known as MBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBPA is a derivative of benzamide and has been synthesized through various methods.
Scientific Research Applications
MBPA has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and materials science. In medicine, MBPA has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In pharmacology, MBPA has been shown to possess analgesic and anxiolytic effects. In materials science, MBPA has been studied for its potential use in the development of new materials with improved mechanical and thermal properties.
Mechanism of Action
The mechanism of action of MBPA is not fully understood. However, it has been suggested that MBPA exerts its effects through various mechanisms, including the inhibition of inflammatory mediators, the scavenging of free radicals, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects
MBPA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MBPA has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, MBPA has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
MBPA has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. MBPA is also stable under various conditions, making it suitable for long-term storage. However, MBPA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. Additionally, MBPA can exhibit non-specific binding to proteins, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of MBPA. One area of interest is the development of new derivatives with improved properties. Another area of interest is the investigation of the potential use of MBPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the study of the mechanism of action of MBPA and its effects on cellular signaling pathways is an area of ongoing research.
Conclusion
In conclusion, MBPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBPA can be synthesized through various methods and has been extensively studied for its potential applications in medicine, pharmacology, and materials science. MBPA exerts its effects through various mechanisms, including the inhibition of inflammatory mediators and the modulation of cellular signaling pathways. MBPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MBPA, including the development of new derivatives and the investigation of its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O4/c28-20-7-3-1-5-18(20)26(34)30-22-11-9-16(14-24(22)32)13-17-10-12-23(25(33)15-17)31-27(35)19-6-2-4-8-21(19)29/h1-12,14-15,32-33H,13H2,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAVLYNQWZPNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4Cl)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantylmethyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647801.png)

![N-(3-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4647816.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)
![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)


![4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4647882.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4647909.png)
![4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647912.png)